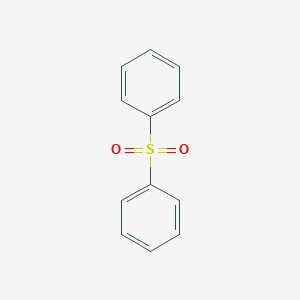
Diphenyl sulfone
Cat. No. B363903
Key on ui cas rn:
127-63-9
M. Wt: 218.27g/mol
InChI Key: KZTYYGOKRVBIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05412059
Procedure details


A mixture of 1,2-diaminobenzene (25.17 g, 0.233 mol), phenyl-4-hydroxphenylbenzoate (50.17 g, 0.234 mol), diphenylsulfone (121.15 g), and toluene (100 ml) were heated under a nitrogen atmosphere for 16 hours at 150° C. The toluene was removed and the temperature increased to 260° C. and maintained for two and one-half hours. A vacuum was subsequently applied and the temperature increased to 290° C. and maintained for one and one-half hours. The warm reaction mixture was precipitated in toluene, washed in hot toluene, and subsequently dried at 110° C. to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad). The solid was recrystallized from 40% aqueous ethanol using charcoal to afford a light tan crystalline product (31.46 g, 64% yield). The compound exhibited a sharp melt by DTA with an endothermic minimum at 280° C. Anal. calcd for C13H10N2O: C, 74.27%; H, 4.79%; N, 13.32%; Found: C, 74.21%; H, 4.75%; N, 13.21%.



Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].C1(S(C2C=CC=CC=2)(=O)=[O:16])C=CC=CC=1.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[OH:16][C:27]1[CH:28]=[CH:29][C:24]([C:30]2[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=2)=[CH:25][CH:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.17 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
121.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature increased to 260° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for two and one-half hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature increased to 290° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for one and one-half hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The warm reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated in toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in hot toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently dried at 110° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from 40% aqueous ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.46 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
